Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
Overview
Description
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate is a versatile small molecule scaffold used primarily in research and development. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by its molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is commonly used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.
Preparation Methods
The synthesis of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate typically involves several steps. One common method starts with 4-piperidone hydrochloride hydrate. The process includes:
Alkalinization: Adding distilled water and liquid ammonia to achieve alkalinity.
Extraction: Using toluene to extract the compound, followed by drying with anhydrous magnesium sulfate.
Reduction: Dissolving the product in methanol and adding sodium borohydride under reflux conditions.
Boc Protection: Adding di-tert-butyl dicarbonate in the presence of potassium carbonate to protect the nitrogen atom.
This method is advantageous due to its high yield, low cost, and simplicity, making it suitable for industrial production.
Chemical Reactions Analysis
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected nitrogen can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, alcohols, and substituted piperidines .
Scientific Research Applications
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate involves its interaction with various molecular targets. The Boc-protected nitrogen can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate can be compared with other similar compounds such as:
N-Boc-4-hydroxypiperidine: Lacks the ester group, making it less versatile in certain synthetic applications.
Methyl 4-hydroxypiperidine-3-carboxylate: Lacks the Boc protection, making it more reactive but less stable.
N-Boc-4-piperidinemethanol: Contains a hydroxyl group instead of an ester, affecting its reactivity and applications .
The unique combination of the Boc-protected nitrogen and the ester group in this compound makes it a valuable compound in various fields of research and industry.
Biological Activity
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities and applications in drug development. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound (C₁₂H₂₁NO₅) features a tert-butoxycarbonyl (N-Boc) group, a hydroxyl group at the 4-position, and a carboxylate group at the 3-position of the piperidine ring. Its unique structure contributes to its reactivity and biological properties:
Property | Details |
---|---|
Molecular Formula | C₁₂H₂₁NO₅ |
Molecular Weight | ~259.30 g/mol |
Functional Groups | Hydroxyl, Carboxylate, N-Boc |
The mechanism of action for this compound involves its interaction with various molecular targets. The N-Boc group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions modulate enzyme activities and receptor functions, influencing critical biochemical pathways.
Therapeutic Applications
- Diabetes Treatment : Research indicates that this compound can serve as a building block in synthesizing selective GPR119 agonists, which are promising for treating type II diabetes due to their role in enhancing insulin secretion and reducing blood glucose levels.
- Cancer Research : Studies have shown that derivatives of piperidine compounds exhibit anti-cancer properties by modulating cell proliferation and apoptosis resistance, particularly through interactions with muscarinic acetylcholine receptors .
- Neurodegenerative Disorders : Compounds with similar structures have been explored for their potential in treating Alzheimer’s disease by inhibiting cholinesterases and targeting amyloid beta aggregation .
- Antiviral Activity : Some derivatives have demonstrated anti-HIV activity, indicating that modifications of the piperidine scaffold could lead to effective antiviral agents .
Case Study 1: GPR119 Agonists
In a study focused on developing GPR119 agonists, this compound was utilized as a synthetic intermediate. The resulting compounds showed enhanced glucose-dependent insulin secretion in vitro, highlighting their potential as therapeutic agents for diabetes management.
Case Study 2: Anti-Cancer Properties
Research involving piperidine derivatives has identified their role in inhibiting cancer cell growth. A specific derivative demonstrated significant inhibition of colorectal cancer cell lines through its action on the M3 muscarinic receptor, which is implicated in tumor progression .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique aspects and potential biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1-tert-butoxycarbonylpiperidine-3-carboxylate | Different Boc group position | Variation in reactivity due to Boc positioning |
4-Hydroxy-N-Boc-piperidine | Lacks carboxylate functionality | Potentially different biological activities |
Methyl 1-(tert-butoxycarbonyl)-4-piperidone | Similar backbone but lacks hydroxyl | May exhibit different pharmacological properties |
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNMKPQUKNAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594893 | |
Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406212-51-9 | |
Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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